An In-Depth Technical Guide to Theophylline-1,3-¹⁵N₂-2-¹³C: Structure, Properties, and Applications
An In-Depth Technical Guide to Theophylline-1,3-¹⁵N₂-2-¹³C: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theophylline, a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases for decades.[1] Its bronchodilatory and anti-inflammatory effects have provided relief for countless patients with asthma and chronic obstructive pulmonary disease (COPD). In the realm of pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive technical overview of Theophylline-1,3-¹⁵N₂-2-¹³C, a stable isotope-labeled analogue of theophylline, designed to serve as a robust internal standard in bioanalytical assays.
Chemical Structure and Properties
Theophylline-1,3-¹⁵N₂-2-¹³C is a synthetic, isotopically labeled version of theophylline where the two nitrogen atoms at positions 1 and 3 of the purine ring are replaced with the stable isotope ¹⁵N, and the carbon atom at position 2 is replaced with ¹³C. This specific labeling results in a molecule with a molecular weight of 183.14 g/mol .[2][3]
The fundamental chemical structure remains identical to that of unlabeled theophylline, ensuring that its physicochemical properties, such as solubility and pKa, are virtually indistinguishable from the parent compound. This is a critical feature for an internal standard, as it should mimic the behavior of the analyte during sample preparation and analysis.
Diagram of Theophylline-1,3-¹⁵N₂-2-¹³C Chemical Structure:
Caption: Chemical structure of Theophylline-1,3-¹⁵N₂-2-¹³C.
Table 1: Physicochemical Properties of Theophylline-1,3-¹⁵N₂-2-¹³C
| Property | Value | Source |
| IUPAC Name | 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione-2-¹³C-1,3-¹⁵N₂ | [3] |
| CAS Number | 84718-95-6 | [2][3] |
| Molecular Formula | C₆¹³CH₈N₂¹⁵N₂O₂ | [2][3] |
| Molecular Weight | 183.14 g/mol | [2][3] |
| Appearance | White to off-white solid | |
| Storage | Store at room temperature, protected from light and moisture. | [2] |
Synthesis of Isotopically Labeled Theophylline
The synthesis of isotopically labeled compounds like Theophylline-1,3-¹⁵N₂-2-¹³C requires specialized starting materials and synthetic routes. While specific proprietary synthesis details are not publicly available, the general approach involves incorporating the stable isotopes at key steps in the synthesis of the purine ring system. A common method for synthesizing the theophylline core is the Traube purine synthesis.[4]
A plausible synthetic strategy for Theophylline-1,3-¹⁵N₂-2-¹³C would involve the use of ¹⁵N-labeled urea and a ¹³C-labeled precursor for the C2 position. For instance, the synthesis could start with the condensation of a ¹³C-labeled cyanoacetic acid derivative with ¹⁵N-labeled N,N'-dimethylurea. Subsequent cyclization, nitrosation, reduction, and formylation steps would lead to the formation of the isotopically labeled theophylline ring structure.
Conceptual Synthetic Pathway:
Caption: Conceptual overview of the synthesis of Theophylline-1,3-¹⁵N₂-2-¹³C.
Spectroscopic Characterization
The successful synthesis and purity of Theophylline-1,3-¹⁵N₂-2-¹³C are confirmed through various spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the isotopic enrichment and purity of the labeled compound. In a mass spectrum of Theophylline-1,3-¹⁵N₂-2-¹³C, the molecular ion peak would be observed at an m/z corresponding to its molecular weight of approximately 183.06 (accurate mass).[3] This is a clear shift from the molecular weight of unlabeled theophylline (180.17 g/mol ).[5] The fragmentation pattern in tandem mass spectrometry (MS/MS) would also be shifted by the mass of the incorporated isotopes, providing further structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the carbon and nitrogen atoms within the molecule.
-
¹³C NMR: In the ¹³C NMR spectrum of Theophylline-1,3-¹⁵N₂-2-¹³C, the signal for the labeled C2 carbon would be significantly enhanced due to the nearly 100% ¹³C enrichment at this position. The chemical shift of this carbon will be influenced by the adjacent ¹⁵N atoms, and coupling between the ¹³C and ¹⁵N nuclei may be observed. The chemical shifts of the other carbon atoms in the molecule would be similar to those of unlabeled theophylline.
-
¹⁵N NMR: The ¹⁵N NMR spectrum would show distinct signals for the two labeled nitrogen atoms at positions 1 and 3. The chemical shifts of these nitrogens provide information about their electronic environment within the purine ring.[6][7] Coupling to the adjacent ¹³C at position 2 would further confirm the labeling pattern.
Application as an Internal Standard in LC-MS/MS Bioanalysis
The primary application of Theophylline-1,3-¹⁵N₂-2-¹³C is as an internal standard for the accurate quantification of theophylline in biological matrices such as plasma, urine, and tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Rationale for Using a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative LC-MS/MS.[7][8] The SIL internal standard has nearly identical chemical and physical properties to the analyte. This ensures that it behaves similarly during all stages of the analytical process, including:
-
Sample Extraction: Any loss of the analyte during extraction will be mirrored by a proportional loss of the internal standard.
-
Chromatographic Separation: The analyte and the internal standard will co-elute, or elute very closely, from the liquid chromatography column.
-
Mass Spectrometric Detection: Both the analyte and the internal standard will experience the same degree of ion suppression or enhancement from the matrix, which is a common issue in bioanalysis.
By adding a known amount of Theophylline-1,3-¹⁵N₂-2-¹³C to each sample and calibration standard, the ratio of the analyte's response to the internal standard's response can be used for quantification. This ratio corrects for any variability in the analytical process, leading to highly accurate and precise results.
Experimental Protocol: Quantification of Theophylline in Human Plasma
This protocol provides a general framework for the use of Theophylline-1,3-¹⁵N₂-2-¹³C as an internal standard in a typical LC-MS/MS workflow for the analysis of theophylline in human plasma.
1. Preparation of Stock and Working Solutions:
-
Theophylline Stock Solution (1 mg/mL): Accurately weigh and dissolve theophylline in a suitable solvent (e.g., methanol).
-
Theophylline-1,3-¹⁵N₂-2-¹³C (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve Theophylline-1,3-¹⁵N₂-2-¹³C in the same solvent.
-
Working Solutions: Prepare serial dilutions of the theophylline stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Workflow for Sample Preparation:
Caption: A typical protein precipitation workflow for plasma sample preparation.
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation of theophylline from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Theophylline: Precursor ion (Q1) m/z 181.1 -> Product ion (Q3) m/z 124.1
-
Theophylline-1,3-¹⁵N₂-2-¹³C (IS): Precursor ion (Q1) m/z 184.1 -> Product ion (Q3) m/z 126.1
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for both theophylline and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of theophylline in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
Theophylline-1,3-¹⁵N₂-2-¹³C is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its stable isotope labeling provides the necessary chemical and physical properties to serve as a highly effective internal standard for the accurate and precise quantification of theophylline in complex biological matrices. The use of this labeled compound in conjunction with modern LC-MS/MS instrumentation allows for the generation of reliable pharmacokinetic and metabolic data, which is crucial for the safe and effective use of theophylline in clinical practice.
References
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Fig. 2 15 N NMR shifts (rel. to MeNO 2 ), deduced from 1 H– 15 N HMBC,... - ResearchGate. [Link]
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Total synthesis of [15N]-labelled C6-substituted purines from [15N]-formamide—easy preparation of isotopically labelled cytokinins and derivatives - Royal Society Publishing. [Link]
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(PDF) Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline: Synthesis of Theophylline Derivatives - ResearchGate. [Link]
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Design and Synthesis of Some New Theophylline Derivatives with Bronchodilator and Antibacterial Activities - ResearchGate. [Link]
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Label: THEOPHYLLINE tablet, extended release - DailyMed. [Link]
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13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans - NIH. [Link]
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